molecular formula C12H13IO B2506193 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane CAS No. 2378502-94-2

1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2506193
CAS No.: 2378502-94-2
M. Wt: 300.139
InChI Key: ZOKLDJUCPINNKO-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-4-phenyl-2-oxabicyclo[211]hexane is a complex organic compound characterized by its unique bicyclic structure The compound’s molecular formula is C13H15IO, and it has a molecular weight of 33016 g/mol

Mechanism of Action

Target of Action

It’s known that this compound is a bioisostere of ortho-substituted benzene , which is found in the structure of more than three hundred drugs and agrochemicals . Therefore, it’s plausible that this compound could interact with a wide range of biological targets, similar to ortho-substituted benzene.

Mode of Action

As a bioisostere of ortho-substituted benzene , it’s likely that this compound interacts with its targets in a similar manner. Bioisosteres often exhibit similar biological activity due to their structural similarity, so it’s reasonable to assume that this compound might bind to its targets and induce conformational changes that affect the target’s function.

Biochemical Pathways

Given its structural similarity to ortho-substituted benzene , it’s likely that this compound could influence a variety of biochemical pathways, depending on the specific targets it interacts with.

Pharmacokinetics

As a bioisostere of ortho-substituted benzene , it’s plausible that this compound could have similar pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.

Result of Action

It’s known that the incorporation of the 1,2-disubstituted bicyclo[211]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity . This suggests that this compound could have significant effects on cellular function, particularly in fungi.

Preparation Methods

The synthesis of 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[211]hexane typically involves a multi-step process One common method is the [2+2] cycloaddition reaction, which forms the bicyclic coreIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the phenyl ring or other parts of the molecule.

Common reagents used in these reactions include bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane include:

The uniqueness of this compound lies in its combination of the iodomethyl and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO/c13-8-12-6-11(7-12,9-14-12)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKLDJUCPINNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CI)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378502-94-2
Record name 1-(iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane
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